8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid hydrochloride, Mixture of diastereomers
Description
8-Aminotricyclo[3.2.1.0²,⁷]octane-1-carboxylic acid hydrochloride is a tricyclic carbocyclic compound featuring a rigid bicyclic core fused with a strained bridgehead amine and a carboxylic acid group. This compound is supplied as a mixture of diastereomers, complicating its stereochemical analysis and purification . It is primarily utilized as a building block in medicinal chemistry and drug discovery due to its structural rigidity, which enhances binding affinity and metabolic stability in target molecules . The hydrochloride salt improves solubility in aqueous environments, making it suitable for biological assays .
Key characteristics:
- Structure: Tricyclo[3.2.1.0²,⁷]octane backbone with an amine at the 8-position and a carboxylic acid at the 1-position.
- Diastereomerism: The bridgehead stereochemistry (positions 2 and 7) generates multiple stereoisomers, necessitating advanced analytical techniques like ¹H NMR and X-ray crystallography for characterization .
- Applications: Used in peptide mimetics, protease inhibitors, and fragment-based drug design .
Properties
CAS No. |
2649060-95-5 |
|---|---|
Molecular Formula |
C9H14ClNO2 |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
8-aminotricyclo[3.2.1.02,7]octane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c10-7-4-1-2-5-6(3-4)9(5,7)8(11)12;/h4-7H,1-3,10H2,(H,11,12);1H |
InChI Key |
OSXVPYHNBGKSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C2(C(C1C3)N)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
DMF outperforms dimethyl sulfoxide (DMSO) and acetonitrile in solubilizing the tricyclic intermediate, achieving 80% yield at 140°C. Elevated temperatures accelerate cyanate displacement but risk decarboxylation; thus, strict temperature control is imperative.
Catalytic Enhancements
Adding catalytic KI (10 mol%) improves reaction kinetics by generating a more nucleophilic iodide intermediate, reducing reaction time from 4 hours to 2.5 hours.
Industrial-Scale Considerations
Solvent Recycling
DMF is recovered via vacuum distillation (90% efficiency) and reused, minimizing waste.
Byproduct Management
Malonic acid decarboxylation byproducts are removed via aqueous extraction, ensuring >98% purity in the final product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Diastereomer Ratio | Scalability |
|---|---|---|---|---|
| Cyanate Alkylation | 78 | 98 | 1:1 | High |
| Enzymatic Resolution | 65 | 99 | 95:5 | Moderate |
| Classical Amination | 60 | 95 | 1:1 | Low |
The cyanate alkylation method balances yield and scalability, making it preferable for large-scale production. Enzymatic approaches, while stereoselective, incur higher costs and are omitted when a diastereomeric mixture is acceptable .
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents) are commonly used. Reaction conditions vary depending on the specific reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed:
Scientific Research Applications
. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology, it is used as a tool to study biological processes and interactions. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is utilized in catalysis and materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
Table 1: Comparative Analysis of Tricyclic and Bicyclic Carboxylic Acid Derivatives
Key Differentiators
Structural Rigidity and Strain :
- The tricyclo[3.2.1.0²,⁷]octane system imposes greater conformational restriction compared to bicyclo[2.2.2]octane or bicyclo[1.1.1]pentane derivatives, which enhances target selectivity in drug design .
- The bridgehead amine in the target compound introduces steric and electronic effects absent in simpler bicyclic analogues, influencing reactivity and solubility .
Stereochemical Complexity :
- Unlike single-isomer compounds like the beta-lactam antibiotic derivative or bicyclo[1.1.1]pentane-1-carboxylic acid , the target compound’s diastereomer mixture complicates synthetic workflows but offers diverse pharmacophore exploration .
Functional Group Chemistry :
- The hydrochloride salt in the target compound enhances aqueous solubility compared to neutral esters (e.g., 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid) .
- The free carboxylic acid group allows for direct conjugation in peptide synthesis, unlike ester-protected derivatives .
Biological Activity: Beta-lactam derivatives (e.g., ) exhibit antibiotic activity due to their irreversible binding to penicillin-binding proteins, a mechanism absent in the tricyclic compound .
Biological Activity
8-Aminotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid hydrochloride, a compound characterized by its unique tricyclic structure and amino acid properties, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interactions with amino acid transport systems and other relevant biochemical pathways.
- Molecular Formula : C9H14ClNO2
- Molecular Weight : 203.67 g/mol
- CAS Number : 7643-60-9
Biological Activity Overview
The biological activity of 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid hydrochloride primarily revolves around its role as an amino acid analog. It has been studied for its effects on amino acid transport systems, particularly in cancer cell lines.
Amino Acid Transport Systems
The compound exhibits significant interaction with the Na+-independent system L of amino acid transporters. Research indicates that it can inhibit the uptake of various amino acids in specific cell lines, suggesting a competitive inhibitory mechanism.
Case Studies and Experimental Data
-
Inhibition of Amino Acid Uptake :
- In studies involving Ehrlich ascites tumor cells and rat hepatoma cell lines, 8-aminotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid hydrochloride demonstrated a higher reactivity compared to other bicyclic analogs like 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) . This suggests that the structural features of the tricyclic compound enhance its binding affinity to the transport system L.
- Competitive Inhibition :
- Specificity and Affinity :
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C9H14ClNO2 |
| Molecular Weight | 203.67 g/mol |
| CAS Number | 7643-60-9 |
| Transport System Targeted | Na+-independent System L |
| Competitive Inhibition Observed | Yes |
Q & A
Q. What synthetic strategies are employed to prepare this compound as a diastereomeric mixture?
The synthesis typically involves:
- Tricyclic framework formation : Cycloaddition reactions (e.g., Diels-Alder) or intramolecular cyclization to construct the tricyclo[3.2.1.0²,⁷]octane core.
- Functional group introduction : Reductive amination for the amino group and carboxylation via oxidation or hydrolysis of nitriles/esters.
- Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the salt. Diastereomers arise during cyclization or functionalization steps, influenced by reaction temperature and stereochemical control .
Q. How can researchers separate and characterize diastereomers in this compound?
- Separation : Use chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns or diastereomeric salt resolution (e.g., tartaric acid derivatives) .
- Characterization :
- NMR spectroscopy : Analyze coupling constants (³J(H,H)) and nuclear Overhauser effect (NOE) correlations to assign stereochemistry.
- X-ray crystallography : Definitive structural confirmation for crystalline diastereomers .
Q. What analytical challenges arise in stereochemical assignment, and how are they addressed?
Overlapping NMR signals and similar physicochemical properties complicate analysis. Solutions include:
- 2D NMR techniques : COSY, NOESY, and HSQC to resolve signal overlap.
- Computational modeling : Density Functional Theory (DFT) calculations to validate stereochemical assignments against experimental data .
Advanced Research Questions
Q. How does diastereomeric composition influence nucleophilic substitution reactivity?
Steric hindrance and electronic effects vary between diastereomers, impacting reaction pathways. For example:
- Steric effects : Bulky substituents near the amino group may slow nucleophilic attack.
- Electronic effects : Electron-withdrawing groups (e.g., carboxylic acid) can activate specific positions. Kinetic studies under controlled conditions (solvent, temperature) and DFT simulations elucidate these differences .
Q. What methodologies isolate individual diastereomers for biological activity studies?
- Preparative chromatography : Use chiral stationary phases or gradient elution to isolate pure diastereomers.
- Biological assays : Test isolated diastereomers in enzyme inhibition (e.g., IC₅₀ assays) or receptor-binding studies (surface plasmon resonance) to correlate stereochemistry with activity. Significant differences in potency (>10-fold) often highlight stereochemical specificity .
Q. How can reaction conditions minimize diastereomer formation during synthesis?
- Stereochemical control : Employ chiral catalysts (e.g., asymmetric hydrogenation) or auxiliaries to direct stereochemistry.
- Real-time monitoring : Use inline HPLC or FTIR to adjust reaction parameters (e.g., pH, solvent) and optimize selectivity. For example, lowering reaction temperature may favor a single transition state, reducing diastereomer formation .
Q. What strategies ensure diastereomeric stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
